![molecular formula C7H10O3 B2709557 5-Oxaspiro[2.4]heptane-6-carboxylic acid CAS No. 2090950-18-6](/img/structure/B2709557.png)

5-Oxaspiro[2.4]heptane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

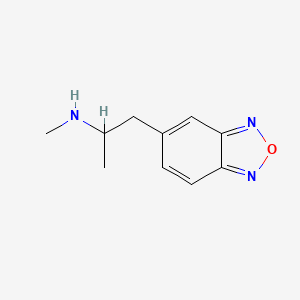

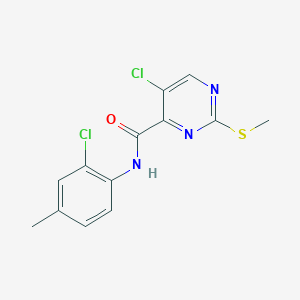

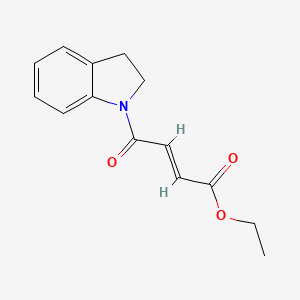

5-Oxaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2090950-18-6 . It has a molecular weight of 142.15 .

Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptane-6-carboxylic acid is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of this compound is 142.15 .Chemical Reactions Analysis

Treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring with formation of 1,3-amino alcohols. Their subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones with retention of the three-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxaspiro[2.4]heptane-6-carboxylic acid include a molecular weight of 142.15 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Regioselective Cycloaddition Reactions : Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This study highlights the synthetic versatility of spirocyclic compounds in constructing complex molecular architectures (Molchanov & Tran, 2013).

Synthesis of Spirocyclic Amino Acids : Radchenko, Grygorenko, and Komarov (2010) demonstrated the synthesis of novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, showcasing the application of spirocyclic scaffolds in the development of constrained amino acids for chemistry and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).

Chemical Transformations and Hydrolysis : Another study by Molchanov and Tran (2012) focused on the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, leading to the formation of cyclopropane-1,2-dicarboxylic acids. This research provides insights into the reactivity and potential applications of these compounds in organic synthesis (Molchanov & Tran, 2012).

Antibacterial Drug Design : Odagiri et al. (2013) designed and synthesized novel quinolone derivatives with a spirocyclic 5-azaspiro[2.4]heptan-5-yl moiety, exhibiting potent antibacterial activity against various respiratory pathogens. This study underscores the potential of spirocyclic compounds in the development of new antibacterial agents (Odagiri et al., 2013).

Biocatalytic Desymmetrization : O'Dowd et al. (2022) reported on the biocatalytic desymmetrization of 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives using ketoreductase, enabling access to axially chiral alcohols. This approach highlights the application of biocatalysis in accessing enantiopure spirocyclic compounds for use as building blocks in organic synthesis (O'Dowd et al., 2022).

Propriétés

IUPAC Name |

5-oxaspiro[2.4]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)5-3-7(1-2-7)4-10-5/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNAJIDFUNLCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.4]heptane-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)

![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)

![1-(indolin-1-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2709496.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)